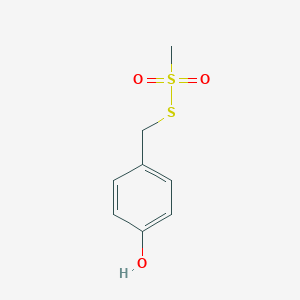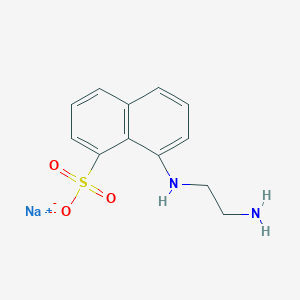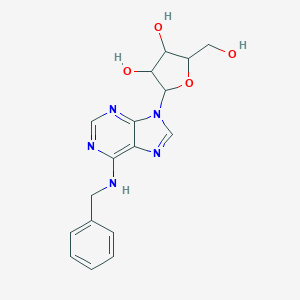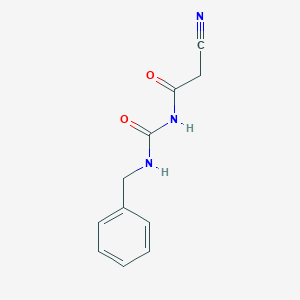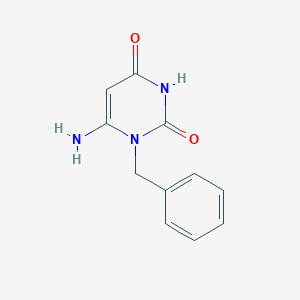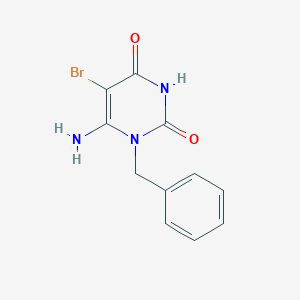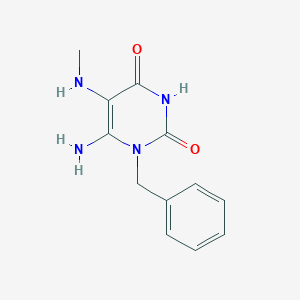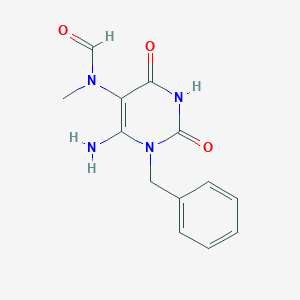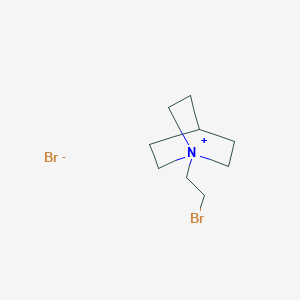
N-(2-Bromoethyl)quinuclidinium, Bromide
説明
N-(2-Bromoethyl)quinuclidinium, Bromide is a specialty product for proteomics research . It has a molecular formula of C9H17Br2N and a molecular weight of 299.05 g/mol .
Molecular Structure Analysis
The molecular structure of N-(2-Bromoethyl)quinuclidinium, Bromide is based on its molecular formula, C9H17Br2N. This suggests that the compound contains a quinuclidine ring (a type of nitrogen-containing heterocycle) with a bromoethyl group attached .科学的研究の応用
Inorganic Bromine in Marine Atmosphere
A comprehensive review on the cycling of inorganic bromine in the marine boundary layer highlighted the transformation of particulate bromide to reactive inorganic gases, influencing ozone and other marine air constituents. This review underscores the significance of bromine cycling over oceans and its impact on atmospheric chemistry (Sander et al., 2003).
Novel Brominated Flame Retardants
Research on novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and food products emphasizes the increasing application of NBFRs and calls for more studies on their occurrence, fate, and toxicity. This review connects EU registration data with scientific findings, identifying knowledge gaps and the need for further research (Zuiderveen et al., 2020).
Electrochemical Water Treatment
An analysis of electrochemical processes for water treatment indicates that the presence of bromide can affect the efficiency and outcomes of treatment methods. This review identifies challenges and opportunities in electrochemical treatment, especially concerning the formation of toxic byproducts in the presence of bromide (Radjenovic & Sedlak, 2015).
特性
IUPAC Name |
1-(2-bromoethyl)-1-azoniabicyclo[2.2.2]octane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrN.BrH/c10-4-8-11-5-1-9(2-6-11)3-7-11;/h9H,1-8H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBVASFUNCIZQJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1CC2)CCBr.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543611 | |
| Record name | 1-(2-Bromoethyl)-1-azabicyclo[2.2.2]octan-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromoethyl)quinuclidinium, Bromide | |
CAS RN |
104304-10-1 | |
| Record name | 1-(2-Bromoethyl)-1-azabicyclo[2.2.2]octan-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



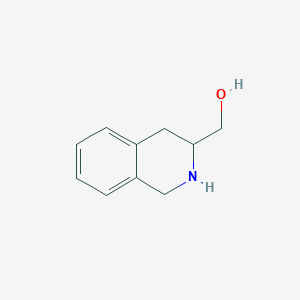
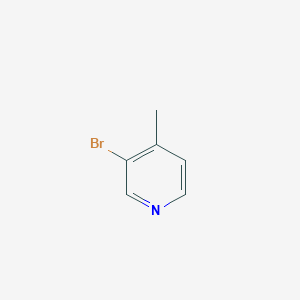
![2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol](/img/structure/B15003.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)

